4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide
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Overview
Description
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide is an organic compound that belongs to the class of phenylmorpholines This compound is characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitrobenzoic acid with 2-aminobenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then reacted with morpholine in the presence of a dehydrating agent like thionyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-aminobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-chloro-2-nitrobenzoic acid and 2-(morpholin-4-ylcarbonyl)aniline
Scientific Research Applications
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
- 4-(Chloroacetyl)morpholine
- N-(4-(4-chlorophenyl)-2-nitrophenyl)morpholine
Uniqueness
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and nitrobenzamide moiety make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16ClN3O5 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(morpholine-4-carbonyl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H16ClN3O5/c19-12-5-6-14(16(11-12)22(25)26)17(23)20-15-4-2-1-3-13(15)18(24)21-7-9-27-10-8-21/h1-6,11H,7-10H2,(H,20,23) |
InChI Key |
LMOZYSCSMFSROA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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